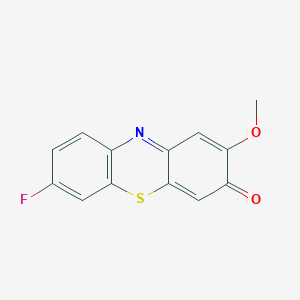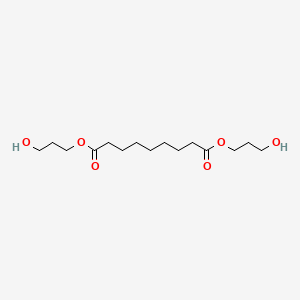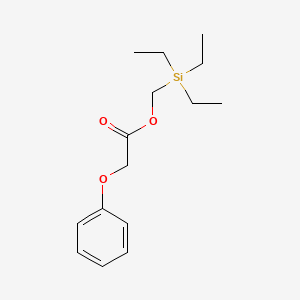
Nonyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of 3-chloropropanoic acid and is characterized by the presence of a nonyl group attached to the ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 3-chloropropanoic acid and nonanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated to promote ester formation, and the product is subsequently purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl 3-chloropropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 3-chloropropanoic acid and nonanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of nonyl 3-chloropropanoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing 3-chloropropanoic acid and nonanol, which may interact with biological pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of biologically active derivatives .
Comparaison Avec Des Composés Similaires
3-Chloropropanoic Acid: A precursor to nonyl 3-chloropropanoate, used in similar applications.
Nonyl Acetate: Another ester with a nonyl group, used in flavor and fragrance industries.
Uniqueness: this compound is unique due to the presence of both a nonyl group and a chlorine atom, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
74306-05-1 |
|---|---|
Formule moléculaire |
C12H23ClO2 |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
nonyl 3-chloropropanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-11-15-12(14)9-10-13/h2-11H2,1H3 |
Clé InChI |
TVEXZMIDIHNANR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)



![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14451146.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
